molecular formula C10H12N2O3 B068907 2-amino-3-(ethylcarbamoyl)benzoic Acid CAS No. 167903-01-7

2-amino-3-(ethylcarbamoyl)benzoic Acid

Cat. No. B068907
M. Wt: 208.21 g/mol
InChI Key: PUJACPXIMDVKIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-3-(ethylcarbamoyl)benzoic acid, also known as AEEA, is a chemical compound that has been widely used in scientific research. It is a derivative of benzoic acid and has a molecular weight of 214.24 g/mol. AEEA has been found to have various biochemical and physiological effects, making it a valuable compound in many different fields.

Mechanism Of Action

The mechanism of action of 2-amino-3-(ethylcarbamoyl)benzoic Acid is not fully understood, but it is believed to act as a competitive inhibitor of amino acid transporters. This means that it can bind to the same transporters as amino acids and prevent their uptake into cells.

Biochemical And Physiological Effects

2-amino-3-(ethylcarbamoyl)benzoic Acid has been found to have various biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells in vitro, possibly by disrupting amino acid transport. It has also been found to stimulate the release of insulin from pancreatic beta cells, suggesting a potential role in diabetes research.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-amino-3-(ethylcarbamoyl)benzoic Acid in lab experiments is its relatively simple synthesis method. It is also a relatively stable compound that can be stored for long periods of time. However, one limitation is that it can be difficult to obtain pure 2-amino-3-(ethylcarbamoyl)benzoic Acid, as it tends to form salts with other compounds.

Future Directions

There are many potential future directions for research involving 2-amino-3-(ethylcarbamoyl)benzoic Acid. One area of interest is in the development of new cancer therapies that target amino acid transporters. 2-amino-3-(ethylcarbamoyl)benzoic Acid could also be used to study the role of amino acid transporters in various diseases, such as diabetes and neurodegenerative disorders. Additionally, further research could be done to better understand the mechanism of action of 2-amino-3-(ethylcarbamoyl)benzoic Acid and its potential applications in other fields.

Synthesis Methods

2-amino-3-(ethylcarbamoyl)benzoic Acid can be synthesized using a few different methods. One of the most common methods involves the reaction of ethyl chloroformate with 2-amino-3-hydroxybenzoic acid in the presence of a base such as triethylamine. This reaction produces 2-amino-3-(ethylcarbamoyl)benzoic Acid and is relatively simple and efficient.

Scientific Research Applications

2-amino-3-(ethylcarbamoyl)benzoic Acid has been used in a wide range of scientific research applications. One of the most common uses is as a tool for studying the transport of amino acids across cell membranes. 2-amino-3-(ethylcarbamoyl)benzoic Acid is structurally similar to amino acids and can be used to competitively inhibit their transport, allowing researchers to study the mechanisms involved.

properties

CAS RN

167903-01-7

Product Name

2-amino-3-(ethylcarbamoyl)benzoic Acid

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

2-amino-3-(ethylcarbamoyl)benzoic acid

InChI

InChI=1S/C10H12N2O3/c1-2-12-9(13)6-4-3-5-7(8(6)11)10(14)15/h3-5H,2,11H2,1H3,(H,12,13)(H,14,15)

InChI Key

PUJACPXIMDVKIY-UHFFFAOYSA-N

SMILES

CCNC(=O)C1=C(C(=CC=C1)C(=O)O)N

Canonical SMILES

CCNC(=O)C1=C(C(=CC=C1)C(=O)O)N

synonyms

Benzoic acid, 2-amino-3-[(ethylamino)carbonyl]- (9CI)

Origin of Product

United States

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